molecular formula C15H12ClNO2 B11458741 4-(2-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

4-(2-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11458741
M. Wt: 273.71 g/mol
InChI Key: MFVFAMJUAJMUMQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a chlorophenyl group at the 4th position and a hydroxyl group at the 7th position of the tetrahydroquinoline ring. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor, such as 2-chlorobenzaldehyde, with an amine to form the quinoline ring.

    Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its pharmacological properties, it is being investigated for therapeutic applications in treating diseases like cancer, infections, and neurological disorders.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to therapeutic effects.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be compared with other similar compounds, such as:

    4-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-2-one: Lacks the hydroxyl group at the 7th position, which may result in different biological activities and chemical reactivity.

    7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one:

    4-Phenyl-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Contains a phenyl group instead of a chlorophenyl group, which may influence its chemical behavior and biological effects.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H12ClNO2/c16-13-4-2-1-3-10(13)12-8-15(19)17-14-7-9(18)5-6-11(12)14/h1-7,12,18H,8H2,(H,17,19)

InChI Key

MFVFAMJUAJMUMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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